2-(4-phenyl-1-piperazinyl)acetamide

Descripción general

Descripción

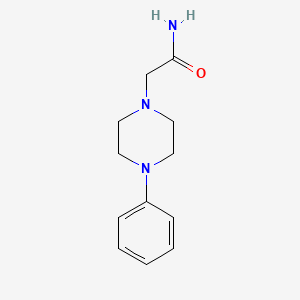

2-(4-phenyl-1-piperazinyl)acetamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 219.137162174 g/mol and the complexity rating of the compound is 230. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibitors

Research on compounds structurally similar to 2-(4-phenyl-1-piperazinyl)acetamide has shown potential in the development of acetylcholinesterase inhibitors. These inhibitors are crucial for treating neurodegenerative diseases like Alzheimer's. For instance, thiazole-piperazines were evaluated for their inhibitory activity on acetylcholinesterase enzymes, showing significant inhibition rates (Yurttaş, Kaplancıklı, & Özkay, 2013).

Anticancer Activity

Piperazine derivatives, including those with a structure similar to this compound, have been studied for their anticancer properties. Novel quinolinone-bearing thiazoles exhibited significant antiproliferative activity and inhibited VEGFR-2, an important target in cancer therapy (Hassan et al., 2021).

Alzheimer's Disease Therapy

Some piperazine-based compounds have shown potential as therapeutic agents for Alzheimer's disease. This includes the inhibition of enzymes and the possession of mild cytotoxicity, making them suitable candidates for drug development against Alzheimer's (Hassan et al., 2018).

Marine Actinobacterium Metabolites

Compounds related to this compound have been isolated from marine actinobacterium. These metabolites possess cytotoxic activities, which can be crucial for developing new therapeutic agents (Sobolevskaya et al., 2007).

Antibacterial Potential

Piperazine derivatives have shown efficacy as antibacterial agents. Their structural properties enable them to be active against various bacterial strains, making them potential candidates for new antibiotics (Hussain et al., 2018).

Antipsychotic Evaluation

Aryl piperazine congeners, similar to this compound, have been synthesized and evaluated for their antipsychotic properties. Such compounds can be crucial in the treatment of psychiatric disorders (Bari, Saravanan, & Ahmad, 2019).

Direcciones Futuras

The molecules in the series of “2-(4-phenyl-1-piperazinyl)acetamide” were evaluated for their anticancer activity using an anti-proliferation assay on the HCT116 Colon Cancer Cell line. It was found that one of the compounds was the most promising candidate of the series and will serve as a lead for future structure optimizations .

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-phenylpiperazin-1-yl)acetamide are neuronal voltage-sensitive sodium channels and acetylcholinesterase (AChE) . These targets play crucial roles in neurological functions. Sodium channels are responsible for the initiation and propagation of action potentials in neurons, while AChE is involved in the termination of impulse transmissions at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

2-(4-phenylpiperazin-1-yl)acetamide interacts with its targets by binding to them. In the case of neuronal voltage-sensitive sodium channels, it acts as a moderate binder . For AChE, it exhibits inhibitory activity, with one derivative showing potent inhibitory activity with an IC50 of 0.90 μM . This compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The compound’s interaction with sodium channels and AChE affects several biochemical pathways. By binding to sodium channels, it can influence the propagation of action potentials, potentially affecting neuronal excitability . Its inhibition of AChE prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance cholinergic transmission, which is important for memory and cognition .

Result of Action

The result of 2-(4-phenylpiperazin-1-yl)acetamide’s action is primarily observed in its anticonvulsant activity in animal models of epilepsy . Some derivatives of this compound have also shown activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy . Furthermore, its inhibitory action on AChE suggests potential utility in the treatment of Alzheimer’s disease .

Análisis Bioquímico

Biochemical Properties

The compound 2-(4-phenylpiperazin-1-yl)acetamide interacts with several enzymes and proteins. It has been observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) . This interaction plays a crucial role in its anticonvulsant activity .

Cellular Effects

2-(4-phenylpiperazin-1-yl)acetamide has shown to have significant effects on various types of cells. For instance, it has been reported to suppress proliferation, migration and induce apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway .

Molecular Mechanism

The molecular mechanism of 2-(4-phenylpiperazin-1-yl)acetamide involves its binding interactions with biomolecules and changes in gene expression. It causes oxidative stress resulting in apoptosis through mitochondria mediated pathway . This involves the elevation in the level of cytochrome c and upregulation in the expression of caspase-3 .

Temporal Effects in Laboratory Settings

Its anticonvulsant activity has been observed in the maximal electroshock (MES) seizures .

Dosage Effects in Animal Models

The effects of 2-(4-phenylpiperazin-1-yl)acetamide vary with different dosages in animal models. The compound has been evaluated for its anticonvulsant activity in animal models of epilepsy . Specific dosage effects, threshold effects, and toxic or adverse effects at high doses are not mentioned in the available literature.

Propiedades

IUPAC Name |

2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-12(16)10-14-6-8-15(9-7-14)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAQKIGCRVMLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193780 | |

| Record name | 1-Piperazineacetamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40798-95-6 | |

| Record name | 1-Piperazineacetamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040798956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazineacetamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4818209.png)

![N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4818218.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B4818226.png)

![5-(allylamino)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4818233.png)

![5-{[3-[(cyclopropylamino)carbonyl]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4818238.png)

![N-[4-({[(2-bromophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4818241.png)

![3-(4-ethoxyphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4818258.png)

![methyl 3-({[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4818266.png)

![N-[4-(diethylamino)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4818273.png)

![2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4818279.png)

![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4818287.png)

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4818316.png)